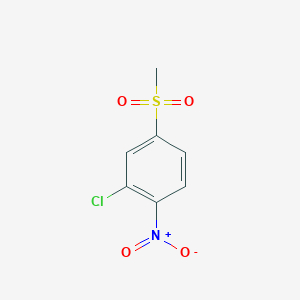

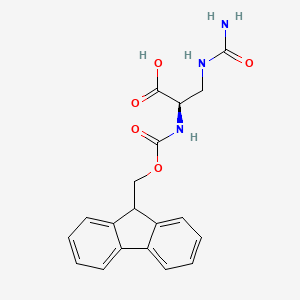

![molecular formula C9H9N3O2S B2407594 5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1245806-66-9](/img/structure/B2407594.png)

5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid” is a compound with the CAS Number 1245806-66-9 . It has a molecular weight of 223.26 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These compounds are synthesized using a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular formula of “this compound” is C9H9N3O2S . The InChI Code is 1S/C9H9N3O2S/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14/h1-4H,5H2,(H2,10,11)(H,13,14) .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The molecular weight is 223.25 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Methods and Physical Properties : Functionalized thiophene-based pyrazole amides have been synthesized using various methodologies, with a focus on pyrazole-thiophene-based amide derivatives. These compounds display significant nonlinear optical (NLO) properties and their electronic structures have been analyzed using Density Functional Theory (DFT) calculations. One compound exhibited particularly notable NLO responses (Kanwal et al., 2022).

Tautomeric Structures and Solvatochromic Behavior : Research on thiophene-based bis-heterocyclic monoazo dyes, synthesized using a related 2-aminothiophene derivative, reveals insights into their solvatochromic behavior and tautomeric structures in various solvents. This study contributes to the understanding of structural and spectral characteristics of related compounds (Karcı & Karcı, 2012).

Antitumor Evaluation : A series of thiophene-based azo dyes incorporating pyrazolone moieties has been synthesized and evaluated for their antitumor activity. The dyes showed promising results, with certain compounds exhibiting moderate antitumor activity (Gouda et al., 2016).

Molecular Docking Studies

- Inhibitory Effects on Enzymes : Amide derivatives with pyrazole carboxylic acids have been synthesized and studied for their inhibitory effects on human carbonic anhydrase isoenzymes. These compounds were shown to inhibit enzyme activity more potently than parent compounds, indicating their potential in pharmaceutical applications (Bülbül et al., 2008).

Antimicrobial and Antitumor Activities

Novel Schiff Bases Synthesis and Evaluation : Novel Schiff bases have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives. These compounds were screened for in vitro antimicrobial activity, with some showing excellent antimicrobial properties (Puthran et al., 2019).

Synthesis of Anti-Tumor Agents : A series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and evaluated as potential anti-tumor agents against hepatocellular carcinoma cell lines. Certain compounds demonstrated promising activities, highlighting their potential in cancer therapy (Gomha et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It is known that 5-amino-pyrazoles can be used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They can participate in a variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Biochemical Pathways

It is known that 5-amino-pyrazoles can be used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds can have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Result of Action

It is known that 5-amino-pyrazoles can be used to construct diverse heterocyclic scaffolds, which can have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Propriétés

IUPAC Name |

5-[(3-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-8-3-4-12(11-8)5-6-1-2-7(15-6)9(13)14/h1-4H,5H2,(H2,10,11)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVCYYNKQNTQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC2=CC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

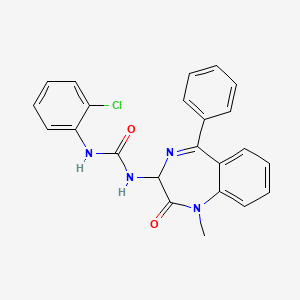

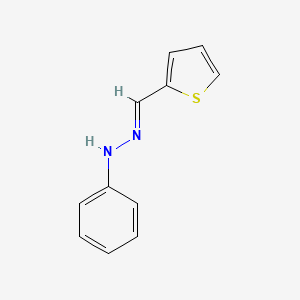

![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)

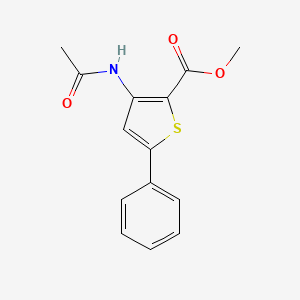

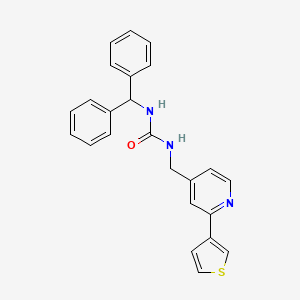

![4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide](/img/structure/B2407521.png)

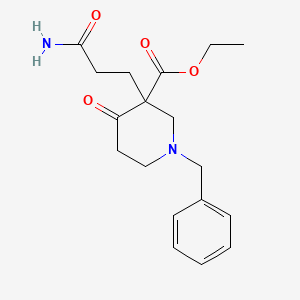

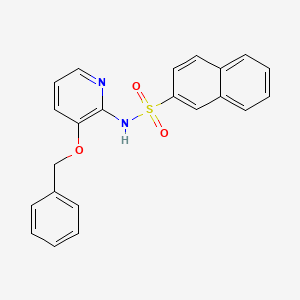

![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)

![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)

![4-[5-chloro-4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2407531.png)

![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)